Di(propan-2-yl)silyl trifluoromethanesulfonate;trifluoromethanesulfonate
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Overview
Description
. This compound is known for its high reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(propan-2-yl)silyl trifluoromethanesulfonate can be synthesized through the reaction of triisopropylsilanol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In an industrial setting, the production of di(propan-2-yl)silyl trifluoromethanesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Di(propan-2-yl)silyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used to introduce the TIPS group into organic molecules, replacing a hydrogen atom or another functional group
Protection Reactions: It serves as a protecting group for primary amines and alcohols, preventing them from reacting under certain conditions
Common Reagents and Conditions
Reagents: Common reagents used with di(propan-2-yl)silyl trifluoromethanesulfonate include bases like pyridine, triethylamine, and solvents such as chloroform and ethyl acetate
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis. .
Major Products
The major products formed from reactions involving di(propan-2-yl)silyl trifluoromethanesulfonate include TIPS-protected amines and alcohols, as well as silyloxy acetylenes and benzothiopyran-4-ones .
Scientific Research Applications
Di(propan-2-yl)silyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: The compound is utilized in the protection of biomolecules, such as amino acids and nucleotides, during chemical synthesis
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs)
Industry: Di(propan-2-yl)silyl trifluoromethanesulfonate is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of di(propan-2-yl)silyl trifluoromethanesulfonate involves the formation of a stable silyl ether linkage. The compound reacts with nucleophiles, such as alcohols and amines, to form TIPS-protected derivatives. This protection prevents the nucleophiles from participating in further reactions, allowing for selective transformations in multi-step synthesis .
Comparison with Similar Compounds
Similar Compounds
Diethylisopropylsilyl trifluoromethanesulfonate: Similar in structure and reactivity, used for similar protection reactions.
Triisopropylsilyl trifluoromethanesulfonate: Another closely related compound with similar applications in organic synthesis.
Uniqueness
Di(propan-2-yl)silyl trifluoromethanesulfonate is unique due to its high reactivity and efficiency in introducing the TIPS group. Its stability under various reaction conditions makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C8H15F6O6S2Si- |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
di(propan-2-yl)silyl trifluoromethanesulfonate;trifluoromethanesulfonate |
InChI |
InChI=1S/C7H15F3O3SSi.CHF3O3S/c1-5(2)15(6(3)4)13-14(11,12)7(8,9)10;2-1(3,4)8(5,6)7/h5-6,15H,1-4H3;(H,5,6,7)/p-1 |
InChI Key |
OWKIOPWNNGRRNX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[SiH](C(C)C)OS(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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